![molecular formula C12H12N4OS B2605159 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 741731-79-3](/img/structure/B2605159.png)
4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a chemical compound with the CAS Number: 741731-79-3 . Its molecular weight is 260.32 , and its IUPAC name is 4-propyl-1-thioxo-2,4-dihydro [1,2,4]triazolo [4,3-a]quinazolin-5 (1H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N4OS/c1-2-7-15-10 (17)8-5-3-4-6-9 (8)16-11 (15)13-14-12 (16)18/h3-6H,2,7H2,1H3, (H,14,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.32 . The molecular formula is C12H12N4OS . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The triazoloquinazolinone scaffold has been explored for its potential antiviral properties. Compounds with this structure have been synthesized and subjected to antiviral screening, showing promising results against certain viral strains. The presence of a sulfanyl group in the compound could potentially enhance its antiviral capabilities .
Antimicrobial Properties
This class of compounds has demonstrated significant antimicrobial activities. The structural features of triazoloquinazolinones, particularly the triazole ring, are known to contribute to their effectiveness against bacterial and fungal pathogens. The addition of a propyl group may influence the compound’s lipophilicity, potentially improving its ability to penetrate microbial cell membranes .
Anti-Tumor Activity
Triazoloquinazolinones have been investigated for their anti-tumor effects. Research indicates that certain derivatives can exhibit cytotoxicity against various cancer cell lines. The sulfanyl group attached to the quinazolinone ring might play a role in the compound’s ability to inhibit tumor growth and proliferation .
Enzyme Inhibition
The compound’s structure suggests that it could act as an inhibitor for certain enzymes. Enzyme inhibition is a crucial mechanism in the development of new therapeutic agents, particularly for diseases where enzyme activity is dysregulated. The specific enzymes targeted by this compound would require further investigation to determine its potential applications in this field .
Chemical Synthesis
In the realm of synthetic chemistry, 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can serve as an intermediate or a building block for the synthesis of more complex molecules. Its reactive sites, such as the sulfanyl group, allow for further functionalization and derivatization .
Biological Studies
Due to its structural similarity to other biologically active triazoles, this compound could be used in biological studies to understand the role of triazoles in various biological processes. It could serve as a model compound to study the pharmacokinetics and pharmacodynamics of triazole-containing drugs .
Wirkmechanismus
Target of Action
Triazoles and quinazolines are known to interact with a variety of biological targets. For instance, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . Quinazolines, on the other hand, have been found to inhibit tyrosine kinases, which play crucial roles in cell signaling .
Mode of Action
The interaction of triazoles and quinazolines with their targets often results in the disruption of essential biological processes. For example, the inhibition of lanosterol 14α-demethylase by triazoles leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which can disrupt membrane structure and function, ultimately leading to fungal cell death .
Biochemical Pathways
The action of triazoles and quinazolines can affect various biochemical pathways. For instance, the inhibition of tyrosine kinases by quinazolines can disrupt multiple signaling pathways, potentially leading to the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
The ADME properties of triazoles and quinazolines can vary widely depending on their specific chemical structures. Many of these compounds are known to be well absorbed and extensively metabolized, with metabolites often being excreted in the urine .
Result of Action
The molecular and cellular effects of triazoles and quinazolines can include the disruption of membrane integrity, the inhibition of cell proliferation, and the induction of apoptosis, among others .
Action Environment
The action, efficacy, and stability of triazoles and quinazolines can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-propyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h3-6H,2,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKNXCWZXDPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2605076.png)
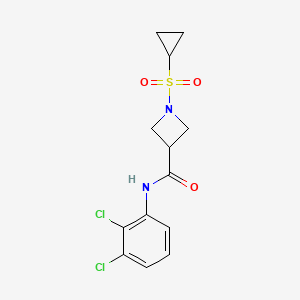
![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2605079.png)
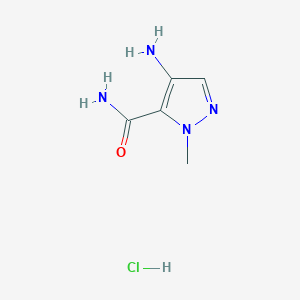
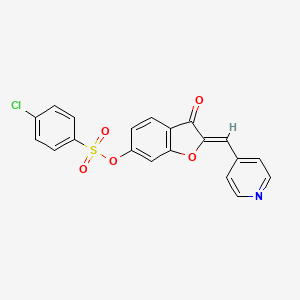
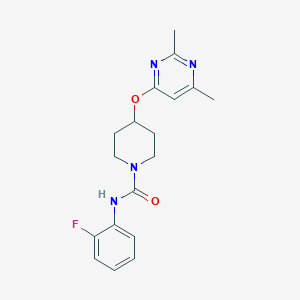
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605089.png)
![2,6-dichloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2605091.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2605093.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2605094.png)
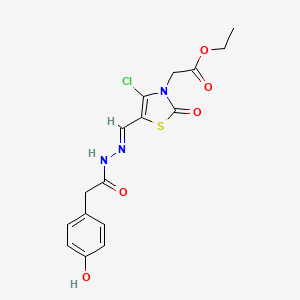
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2605097.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)